molecular formula C11H20Br2O5 B1513971 2,2-Bis(bromomethyl)-1,3-propanediol diglycidyl ether CAS No. 31452-80-9

2,2-Bis(bromomethyl)-1,3-propanediol diglycidyl ether

Cat. No. B1513971
CAS RN: 31452-80-9
M. Wt: 392.08 g/mol
InChI Key: OKQVQJLUIZNYPZ-UHFFFAOYSA-N
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Description

BADGE is an organic compound and serves as a liquid epoxy resin . It plays a crucial role in various epoxy resin formulations. Commercial samples of BADGE appear as a colorless viscous liquid , sometimes with a pale straw-colored tint . Additionally, it is a key component in many epoxy resin systems.


Synthesis Analysis

BADGE is synthesized through the O-alkylation of bisphenol A with epichlorohydrin . This reaction predominantly yields BADGE, along with some oligomers. The degree of polymerization can be as low as 0.1. Furthermore, the epoxide content of BADGE epoxy resins is of interest, expressed as the epoxide number or equivalent weight .


Molecular Structure Analysis

The structure of BADGE consists of two glycidyl ether groups attached to a central bisphenol A core. The bisphenol A moiety contributes to its reactivity and functionality in epoxy resin networks .


Chemical Reactions Analysis

  • Hydrolysis : BADGE slowly hydrolyzes to form 2,2-bis(4-(2,3-dihydroxypropoxy)phenyl)propane (bis-HPPP). This process involves the cleavage of ether bonds .
  • Reaction with Acrylic Acid : BADGE reacts with acrylic acid, leading to the formation of vinyl ester resins . The epoxide ring opens, resulting in unsaturated esters at each terminus of the molecule. These materials are often diluted with styrene and converted into resin .

Physical And Chemical Properties Analysis

  • Endocrine Disruption : BADGE and its hydrolysis products are suspected endocrine disruptors .

Mechanism of Action

As an epoxy resin, BADGE participates in thermosetting polymerization . It crosslinks with hardeners (curing agents), such as polyamines, aminoamides, and phenolic compounds. The resulting cured epoxy networks exhibit excellent mechanical properties and chemical resistance .

Safety and Hazards

  • Hydrolysis : Hydrolysis of BADGE liberates bisphenol A , which is also strongly suspected of being an endocrine disruptor .

properties

IUPAC Name

2,2-bis(bromomethyl)propane-1,3-diol;2-(oxiran-2-ylmethoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3.C5H10Br2O2/c1(5-3-8-5)7-2-6-4-9-6;6-1-5(2-7,3-8)4-9/h5-6H,1-4H2;8-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQVQJLUIZNYPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCC2CO2.C(C(CO)(CBr)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Br2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis(bromomethyl)-1,3-propanediol diglycidyl ether

CAS RN

31452-80-9
Record name 1,3-Propanediol, 2,2-bis(bromomethyl)-, polymer with 2-(chloromethyl)oxirane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2-Bis(bromomethyl)propane-1,3-diol, oligomeric reaction products with 1-chloro-2,3-epoxypropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.578
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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